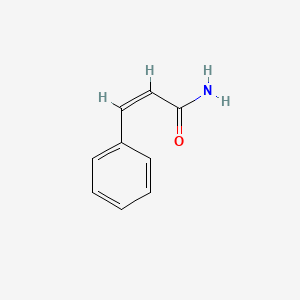

cis-Cinnamamide

Vue d'ensemble

Description

Cis-Cinnamamide is the Z (cis) isomer of cinnamamide . It is a molecular entity focused on ‘small’ chemical compounds . The molecular formula of this compound is C9H9NO .

Synthesis Analysis

A highly efficient method for the synthesis of cinnamamides from methyl cinnamates and phenylethylamines has been developed . This method is catalyzed by Lipozyme® TL IM in continuous-flow microreactors . The reaction parameters and broad substrate range of the new method were studied . Maximum conversion (91.3%) was obtained under the optimal condition of substrate molar ratio of 1:2 (methyl 4-chlorocinnamate: phenylethylamine) at 45 °C for about 40 min .Molecular Structure Analysis

The rotational spectrum of trans-cinnamaldehyde, which is similar to this compound, was recorded by chirped-pulse Fourier transform microwave spectroscopy in the frequency range of 2–8.5 GHz . The molecule consists of a benzene ring attached to an unsaturated aldehyde . As such, the molecule can be viewed as a derivative of acrolein .Chemical Reactions Analysis

The synthesis of cinnamamides from methyl cinnamates and phenylethylamines is catalyzed by Lipozyme® TL IM in continuous-flow microreactors . The reaction parameters and broad substrate range of the new method were studied .Physical and Chemical Properties Analysis

The physicochemical properties of novel cinnamamides were identified using a freely available web-based tool . The new synthesized cinnamamides showed acceptable physicochemical and pharmacokinetics characteristics with little toxicity indicating their potential use as lead drug candidates .Applications De Recherche Scientifique

Chemical Transformation and Applications

- Transformation to Trans-Forms : cis-Cinnamic acid derivatives, including cis-Cinnamamide, are valuable in the synthesis of biologically active natural products and pharmaceuticals. However, the presence of both cis- and trans- forms can complicate synthesis. A study by Li et al. (2015) developed a method to efficiently convert cis- forms to their trans- counterparts, utilizing iodine and revealing this conversion occurs via an anti-diiodo intermediate. This transformation is significant in the field of organic synthesis and pharmaceutical manufacturing (Li et al., 2015).

Therapeutic Potential

CNS and PNS Disorders : The cinnamamide scaffold, including this compound, has been incorporated into various compounds with potential therapeutic applications for central and peripheral nervous system disorders. Gunia-Krzyżak et al. (2015) noted that these derivatives show promise in animal models, with activities like anticonvulsant, antidepressant, and neuroprotective properties. Some have even reached clinical trials and the pharmaceutical market (Gunia-Krzyżak et al., 2015).

Pharmacological Advances : Gaikwad et al. (2019) reviewed the occurrence of the cinnamamide scaffold in lead compounds for various diseases, discussing the binding interactions and mechanisms of action. This review highlights the significance of cinnamamide systems in drug design and their structure-activity relationships (Gaikwad et al., 2019).

Plant Biology and Agriculture

Role in Plant Growth Regulation : Di Guo et al. (2011) discovered that cis-cinnamic acid-enhanced genes in Arabidopsis play a crucial role in the regulation of plant growth and flowering. The study identified specific genes affected by cis-cinnamic acid, contributing to our understanding of how plants regulate growth and development (Di Guo et al., 2011).

Effect on Root Growth : Another study by Wong et al. (2005) explored cis-cinnamic acid in Arabidopsis thaliana, showing that it significantly affects plant root growth, suggesting a unique role as a plant growth regulator (Wong et al., 2005).

Mécanisme D'action

Safety and Hazards

Cis-Cinnamamide is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed . Personal protective equipment/face protection should be worn when handling this chemical . It should not get in eyes, on skin, or on clothing . Ingestion and inhalation should be avoided .

Propriétés

IUPAC Name |

(Z)-3-phenylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H,(H2,10,11)/b7-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APEJMQOBVMLION-SREVYHEPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C\C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39124-46-4 | |

| Record name | Cinnamamide, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039124464 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CINNAMAMIDE, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PEO59P6VC7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can cis-cinnamamide participate in cycloaddition reactions?

A2: Yes, research has shown that N-(phenylpropargyl)-cis-cinnamamide can undergo both [4+2] and [2+2] cycloadditions. Heating this compound in the presence of acetic anhydride leads to the formation of specific cyclized products []. This highlights the versatility of this compound derivatives in participating in different reaction pathways, which could be of interest for synthetic applications.

Q2: How does this compound behave under photolytic conditions in different solvents?

A3: Irradiating trans-cinnamamide with Pyrex-filtered light in 1,2-dimethoxyethane yields a mixture of products, including this compound, β-truxinimide (with a 48% yield), and unreacted trans-cinnamamide []. This suggests that the photolysis of trans-cinnamamide can lead to isomerization as well as dimerization, depending on the reaction conditions. Further investigation into the influence of solvent and irradiation wavelength on product distribution could be of interest.

Q3: Is there any spectroscopic data available to characterize this compound?

A4: While the provided abstracts don't delve into detailed spectroscopic characterization of this compound itself, they do mention techniques used to study its derivatives. For example, UV absorbance measurements were employed to examine photostationary states and solubility changes in polymers containing cinnamamide moieties []. Additionally, ¹H NMR spectroscopy was used to elucidate the structure of compounds derived from o-cyanocinnamonitriles []. Similar spectroscopic techniques could be applied to characterize this compound further.

Q4: What are the potential applications of this compound and its derivatives?

A4: The research highlights the potential of this compound derivatives in various applications:

- Photoresponsive Polymers: The reversible photoisomerization of this compound makes it suitable for developing photoresponsive polymers with tunable properties, such as light-controlled solubility [].

- Synthetic Building Blocks: this compound derivatives can engage in various reactions, like cycloadditions, offering opportunities for synthesizing complex molecules [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1R,3aR,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B1253880.png)

![(2S,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[[(2R,3R,6S)-3-amino-6-[1-(methylamino)ethyl]-2-oxanyl]oxy]-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B1253888.png)

![[(1S,2R,6S,7S,9R,10S,11S,12R,13S,14R)-2,6,9,11,13,14-hexahydroxy-7,10-dimethyl-3-methylidene-11-propan-2-yl-15-oxapentacyclo[7.5.1.01,6.07,13.010,14]pentadecan-12-yl] 1H-pyrrole-2-carboxylate](/img/structure/B1253892.png)

![(2S)-2-[[(2S,6R)-4-(carboxymethyl)-5-oxo-2-(2-thienyl)-1,4-thiazepan-6-yl]amino]-4-phenyl-butanoic acid](/img/structure/B1253893.png)

![3-[[5-(4-Ethylanilino)-1,3,4-thiadiazol-2-yl]thio]-2-oxolanone](/img/structure/B1253899.png)

![methyl (1R,2S,3R,6R,8R,13S,14R,15R,16R,17S)-10,15,16-trihydroxy-9,13-dimethyl-3-(3-methylbut-2-enoyloxy)-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B1253903.png)